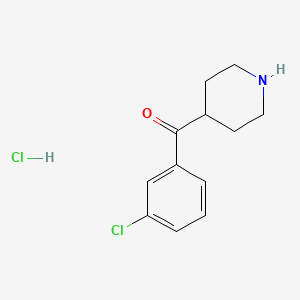

4-(3-Chlorobenzoyl)piperidine Hydrochloride

Description

Properties

IUPAC Name |

(3-chlorophenyl)-piperidin-4-ylmethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO.ClH/c13-11-3-1-2-10(8-11)12(15)9-4-6-14-7-5-9;/h1-3,8-9,14H,4-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOFTZHLEMWXDOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)C2=CC(=CC=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chlorobenzoyl)piperidine Hydrochloride typically involves the acylation of piperidine with 3-chlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Starting Materials: Piperidine, 3-chlorobenzoyl chloride, triethylamine.

Reaction Conditions: The reaction is usually conducted in an inert solvent like dichloromethane at a temperature range of 0-5°C.

Procedure: Piperidine is dissolved in dichloromethane, and triethylamine is added to the solution. 3-chlorobenzoyl chloride is then added dropwise to the mixture while maintaining the temperature. The reaction mixture is stirred for several hours until the reaction is complete.

Workup: The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The crude product is purified by recrystallization or column chromatography to obtain this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorobenzoyl)piperidine Hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

Substitution: The chlorine atom in the benzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

Oxidation: N-oxides or hydroxylated derivatives.

Reduction: Alcohols or amines.

Substitution: Substituted benzoyl derivatives.

Scientific Research Applications

4-(3-Chlorobenzoyl)piperidine Hydrochloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Chlorobenzoyl)piperidine Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in neurotransmitter metabolism, thereby affecting neuronal signaling and function.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Bioactivity

- Halogen Position and Type : The 3-chlorobenzoyl group in the target compound provides moderate electron-withdrawing effects compared to the 4-fluorobenzoyl group in ’s compound. Fluorine’s higher electronegativity may enhance metabolic stability in drug candidates .

- Dichloro vs.

- Nitro Group Impact : The 4-nitrophenyl substituent in ’s compound introduces strong electron-withdrawing effects, making it reactive in nucleophilic substitution reactions, unlike the chloro-substituted analog .

Biological Activity

4-(3-Chlorobenzoyl)piperidine Hydrochloride is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.

This compound is synthesized through the acylation of piperidine with 3-chlorobenzoyl chloride in the presence of a base, typically triethylamine, in an inert solvent like dichloromethane at low temperatures (0-5°C) . The resulting compound is characterized by its hydrochloride salt form, which enhances its solubility and stability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been shown to modulate enzyme activity, particularly in neurotransmitter metabolism, which can influence neuronal signaling . The compound may act as an inhibitor for certain enzymes involved in lipid metabolism, such as monoacylglycerol lipase (MAGL), which is relevant for therapeutic applications in neurological disorders .

Cytotoxicity Studies

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives of piperidine compounds showed substantial growth inhibition in liver (HUH7, HEPG2), breast (MCF7), and colon (HCT-116) cancer cell lines . The cytotoxicity was assessed using standard assays, revealing promising results for further development as anticancer agents.

Enzyme Inhibition

A notable application of this compound is its potential as a reversible inhibitor of MAGL. In structural optimization studies, derivatives were developed that displayed improved inhibition potency (Ki = 0.65 µM) compared to earlier compounds . This suggests that modifications to the piperidine structure can significantly enhance biological activity and selectivity.

Comparative Analysis with Similar Compounds

A comparison with other piperidine derivatives reveals unique aspects of this compound:

| Compound | Structure | Ki Value | Biological Activity |

|---|---|---|---|

| This compound | Structure | 0.65 µM | Reversible MAGL inhibitor |

| 4-(4-Chlorobenzoyl)piperidine Hydrochloride | Structure | 8.6 µM | Reversible MAGL inhibitor |

| 4-(3,4-Dichlorobenzoyl)piperidine Hydrochloride | Structure | TBD | TBD |

This table highlights the distinct binding affinities and potential therapeutic applications based on structural variations.

Case Studies

- Study on Cancer Cell Lines : A comprehensive analysis demonstrated that this compound derivatives exhibited significant cytotoxicity against various cancer types. The study emphasized the long-term stability of these compounds in cellular environments .

- MAGL Inhibition Research : Another pivotal study focused on the structural optimization of piperidine derivatives for MAGL inhibition. The findings indicated that specific modifications led to enhanced selectivity and potency, supporting further exploration for therapeutic uses in pain management and cancer treatment .

Q & A

Basic: What are the optimal synthetic routes for 4-(3-Chlorobenzoyl)piperidine Hydrochloride, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves coupling 3-chlorobenzoyl chloride with piperidine under basic conditions, followed by hydrochloric acid treatment to form the hydrochloride salt. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance reactivity compared to alcohols, which may slow acylation .

- Base choice : Sodium hydroxide or potassium carbonate neutralizes HCl, but excess base can hydrolyze the benzoyl chloride intermediate .

- Temperature : Room temperature minimizes side reactions, while reflux may accelerate coupling but risk decomposition .

Yield optimization requires balancing these factors, with purity confirmed via HPLC (>95%) and NMR .

Basic: Which analytical methods are most reliable for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity, with characteristic peaks for the piperidine ring (δ 1.5–3.0 ppm) and aromatic protons (δ 7.2–7.8 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98%) and detects impurities from incomplete reactions or byproducts .

- Mass Spectrometry (MS) : ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 256.7) .

Advanced: How can researchers reconcile contradictory solubility data reported for this compound?

Answer:

Discrepancies arise from:

- Solvent polarity : Hydrochloride salts exhibit higher solubility in polar solvents (e.g., water, methanol) vs. non-polar solvents .

- Crystallization methods : Recrystallization from ethanol vs. acetone can alter crystal lattice stability, affecting solubility profiles .

Standardized protocols (e.g., USP solubility tests) and controlled crystallization conditions are critical for reproducibility.

Advanced: What biochemical assay methodologies are suitable for studying its interactions with neurological targets?

Answer:

- Radioligand Binding Assays : Assess affinity for serotonin/dopamine receptors (e.g., 5-HT, D) using H-labeled antagonists .

- Functional Assays : Measure intracellular cAMP or calcium flux in neuronal cell lines to evaluate receptor activation/inhibition .

- Kinetic Studies : Surface plasmon resonance (SPR) quantifies binding kinetics (k, k) for structure-activity relationship (SAR) refinement .

Advanced: How can computational modeling improve reaction design for derivatives of this compound?

Answer:

- Quantum Chemical Calculations : Density Functional Theory (DFT) predicts transition states and intermediates in acylation reactions, guiding solvent/base selection .

- Molecular Dynamics (MD) : Simulates ligand-receptor binding to prioritize derivatives for synthesis .

- Machine Learning : Trains models on existing reaction datasets to predict optimal conditions (e.g., temperature, catalyst) for novel analogs .

Basic: What challenges arise during scale-up of this compound for preclinical studies?

Answer:

- Purification : Column chromatography is impractical at scale; crystallization or distillation alternatives must balance yield (>80%) and purity .

- Reactor Design : Continuous-flow systems reduce exothermic risks during benzoyl chloride addition .

- Quality Control : Batch-to-batch consistency requires stringent in-process monitoring (e.g., inline FTIR) .

Advanced: What strategies mitigate instability of this compound under varying pH?

Answer:

- pH Buffering : Store in acidic conditions (pH 4–6) to prevent freebase formation, which degrades faster .

- Lyophilization : Enhances shelf-life by removing water, reducing hydrolysis .

- Stability-Indicating Assays : Forced degradation studies (heat, light, oxidation) identify degradation pathways for formulation optimization .

Advanced: How can green chemistry principles be applied to its synthesis?

Answer:

- Solvent Replacement : Replace dichloromethane with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .

- Catalysis : Use immobilized lipases for acylation, reducing waste from traditional bases .

- Atom Economy : Optimize stoichiometry to minimize excess benzoyl chloride, improving E-factor metrics .

Basic: What safety precautions are essential when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats prevent dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors .

- Waste Disposal : Neutralize acidic waste before disposal and adhere to hazardous chemical protocols .

Advanced: How does structural modification of the benzoyl group influence pharmacological activity?

Answer:

- Electron-Withdrawing Groups : 3-Chloro substituents enhance receptor binding affinity vs. electron-donating groups (e.g., methoxy) .

- Meta vs. Para Substitution : Meta positioning (3-chloro) improves metabolic stability compared to para analogs, as shown in microsomal stability assays .

- Hydrophobic Interactions : Fluorine substitution at the benzoyl ring alters logP values, impacting blood-brain barrier permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.